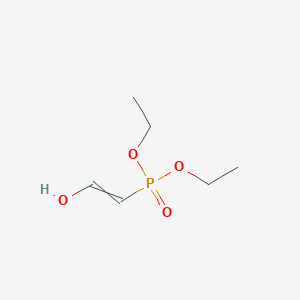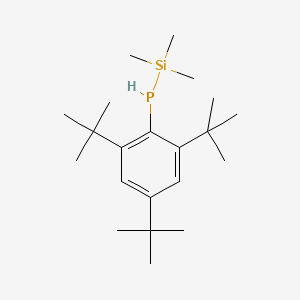
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 2,4,6-tri-tert-butylphenyl ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with chlorotrimethylsilane. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenylphosphine+Chlorotrimethylsilane→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is used as a ligand in coordination chemistry. Its steric bulk can influence the reactivity and stability of metal complexes.
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism by which (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane exerts its effects is largely dependent on its role in specific reactions. As a ligand, it can coordinate to metal centers, influencing their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific application and reaction context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tri-tert-butylphenylphosphine
- 2,4-Di-tert-butyl-6-methylphenylphosphine
Comparison
Compared to similar compounds, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is unique due to the presence of both the tri-tert-butylphenyl and trimethylsilyl groups. This combination provides distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
91425-17-1 |
|---|---|
Formule moléculaire |
C21H39PSi |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
(2,4,6-tritert-butylphenyl)-trimethylsilylphosphane |
InChI |
InChI=1S/C21H39PSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3 |
Clé InChI |
FZWHVJADXXDNOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P[Si](C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

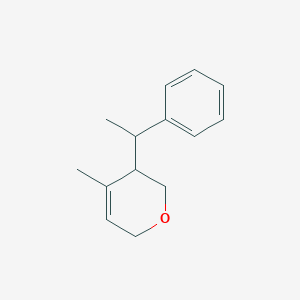
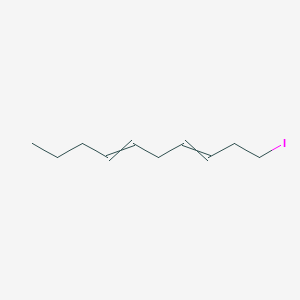
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
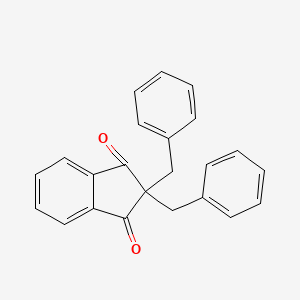
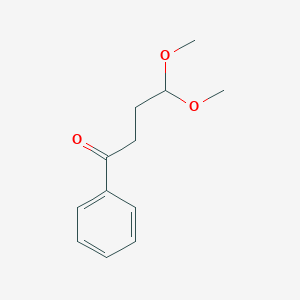
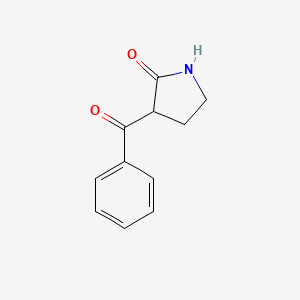
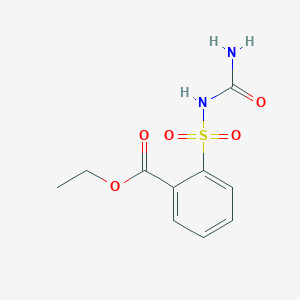
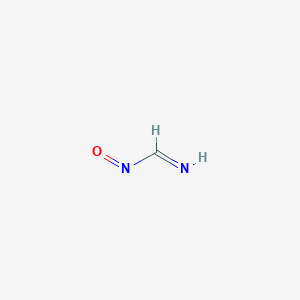
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
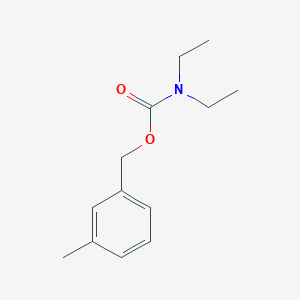
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
